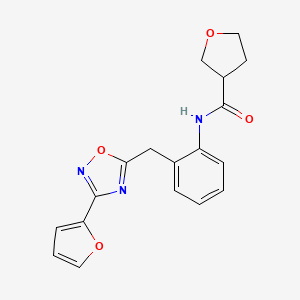
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This compound incorporates a furan ring and an oxadiazole moiety, both of which are known for their diverse biological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydrofuran ring, which contributes to its structural uniqueness and potential reactivity.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems. The oxadiazole ring is known to exhibit inhibitory activity against several enzymes and receptors, including:
- Histone Deacetylases (HDACs) : Inhibition can lead to altered gene expression and apoptosis in cancer cells.
- Carbonic Anhydrases (CA) : These enzymes are involved in pH regulation and CO₂ transport; their inhibition may have therapeutic implications in conditions like glaucoma and epilepsy.
Biological Activities
Numerous studies have reported on the biological activities associated with compounds containing furan and oxadiazole moieties. The following activities have been noted:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated IC50 values ranging from 20 µM to 100 µM against these cell lines .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Some studies have shown that compounds similar to this compound can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various oxadiazole derivatives including the target compound. It was found that the compound exhibited significant cytotoxicity against human lung adenocarcinoma cells (IC50 = 45 µM). The study emphasized the role of the furan ring in enhancing the cytotoxic effects through apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential .
特性
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(13-7-9-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-25-16)15-6-3-8-24-15/h1-6,8,13H,7,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSZINVDJKHRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














